molecular formula C14H20N4O3 B12357377 6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione

Cat. No.: B12357377
M. Wt: 292.33 g/mol
InChI Key: PIMVSEWXLZAIFN-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione is a complex organic compound with the molecular formula C14H18N4O3 This compound is characterized by its diazinane ring structure, which is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the diazinane ring. This can be achieved through a condensation reaction between a diamine and a diketone under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the diazinane ring in the presence of a strong base.

    Addition of the Methoxyethylamino Group: The methoxyethylamino group is typically added through a nucleophilic substitution reaction, where a methoxyethylamine reacts with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and alcohols in the presence of strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-benzyl-5-(2-methoxyethylamino)-1H-pyrimidine-2,4-dione
  • 6-Amino-1-benzyl-5-{[(2-methoxyethyl)amino]acetyl}-3-methyl-2,4(1H,3H)-pyrimidinedione
  • 6-Amino-1-benzyl-5-{(5-chloro-1,2,3-thiadiazol-4-yl)methylamino}-2,4(1H,3H)-pyrimidinedione

Uniqueness

6-Amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione is unique due to its specific combination of functional groups and its diazinane ring structure

Properties

Molecular Formula

C14H20N4O3

Molecular Weight

292.33 g/mol

IUPAC Name

6-amino-1-benzyl-5-(2-methoxyethylamino)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H20N4O3/c1-21-8-7-16-11-12(15)18(14(20)17-13(11)19)9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9,15H2,1H3,(H,17,19,20)

InChI Key

PIMVSEWXLZAIFN-UHFFFAOYSA-N

Canonical SMILES

COCCNC1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N

Origin of Product

United States

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